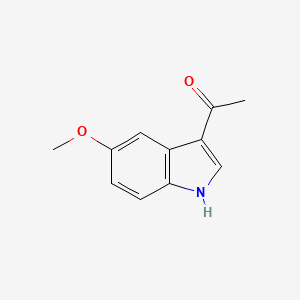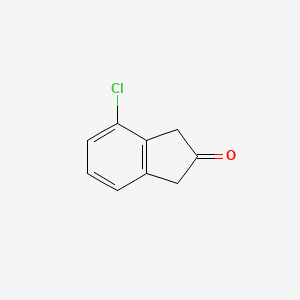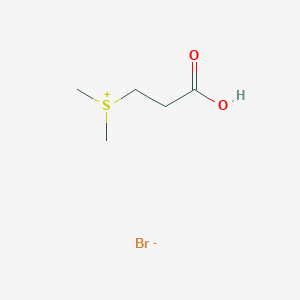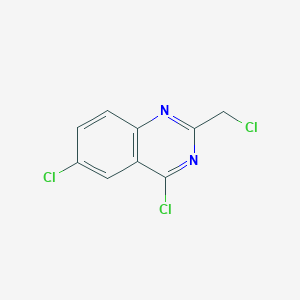
4,6-Dicloro-2-(clorometil)quinazolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-2-(chloromethyl)quinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules . This compound, characterized by the presence of chlorine atoms at positions 4 and 6 and a chloromethyl group at position 2, is of significant interest in medicinal chemistry and industrial applications.
Aplicaciones Científicas De Investigación
4,6-Dichloro-2-(chloromethyl)quinazoline has several scientific research applications, including:
Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with anticancer, antibacterial, and antiviral activities.
Biological Studies: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Industrial Applications: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mecanismo De Acción
Target of Action
Quinazoline and quinazolinone derivatives, which include 4,6-dichloro-2-(chloromethyl)quinazoline, have been found to exhibit a broad range of biological activities .
Mode of Action
Quinazoline derivatives have been reported to exhibit α-glucosidase inhibitory activity , suggesting that they may interact with this enzyme to exert their effects.
Biochemical Pathways
Given the reported α-glucosidase inhibitory activity of quinazoline derivatives , it can be inferred that this compound may influence carbohydrate metabolism.
Result of Action
Quinazoline derivatives have been reported to exhibit cytotoxic and antibacterial activities , suggesting that this compound may have similar effects.
Análisis Bioquímico
Biochemical Properties
4,6-Dichloro-2-(chloromethyl)quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in cellular metabolism. The compound’s interaction with these enzymes often results in the modulation of their activity, leading to changes in metabolic flux and metabolite levels . Additionally, 4,6-Dichloro-2-(chloromethyl)quinazoline can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of 4,6-Dichloro-2-(chloromethyl)quinazoline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 4,6-Dichloro-2-(chloromethyl)quinazoline can inhibit the viability of certain cancer cell lines, such as MCF-7 cells . This inhibition is often accompanied by changes in the expression of genes involved in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 4,6-Dichloro-2-(chloromethyl)quinazoline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit α-glucosidase activity, which is crucial for carbohydrate metabolism . Additionally, 4,6-Dichloro-2-(chloromethyl)quinazoline can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 4,6-Dichloro-2-(chloromethyl)quinazoline change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,6-Dichloro-2-(chloromethyl)quinazoline remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 4,6-Dichloro-2-(chloromethyl)quinazoline vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating metabolic pathways . At high doses, 4,6-Dichloro-2-(chloromethyl)quinazoline can cause toxic or adverse effects, including cell death and organ damage . Threshold effects have been observed, indicating that the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
4,6-Dichloro-2-(chloromethyl)quinazoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in carbohydrate metabolism, leading to changes in glucose levels and energy production . Additionally, 4,6-Dichloro-2-(chloromethyl)quinazoline can modulate lipid metabolism by interacting with enzymes that regulate fatty acid synthesis and degradation .
Transport and Distribution
The transport and distribution of 4,6-Dichloro-2-(chloromethyl)quinazoline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . Additionally, 4,6-Dichloro-2-(chloromethyl)quinazoline can bind to proteins that facilitate its distribution within tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 4,6-Dichloro-2-(chloromethyl)quinazoline is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 4,6-Dichloro-2-(chloromethyl)quinazoline may localize to the mitochondria, where it can influence energy production and apoptosis . Its localization within the cell can determine its efficacy and specificity in modulating cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(chloromethyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinazoline derivative . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 4,6-Dichloro-2-(chloromethyl)quinazoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-2-(chloromethyl)quinazoline undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinazoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted quinazolines with various functional groups.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloroquinazoline: Lacks the chloromethyl group at position 2.
2-Chloromethylquinazoline: Lacks the chlorine atoms at positions 4 and 6.
4,6-Dichloro-2-methylquinazoline: Contains a methyl group instead of a chloromethyl group at position 2.
Uniqueness
4,6-Dichloro-2-(chloromethyl)quinazoline is unique due to the presence of both chlorine atoms and a chloromethyl group, which confer distinct reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and the potential to develop novel compounds with enhanced pharmacological properties.
Propiedades
IUPAC Name |
4,6-dichloro-2-(chloromethyl)quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N2/c10-4-8-13-7-2-1-5(11)3-6(7)9(12)14-8/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJFNIZOARXJLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC(=N2)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
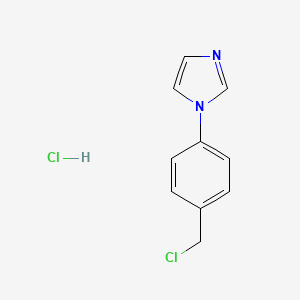

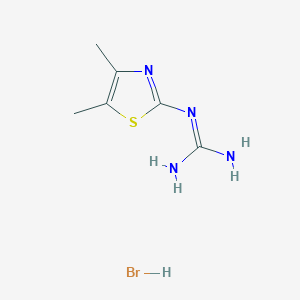
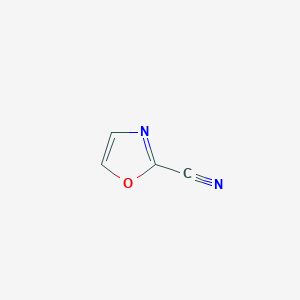
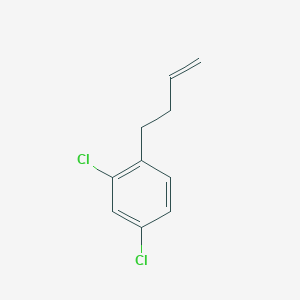
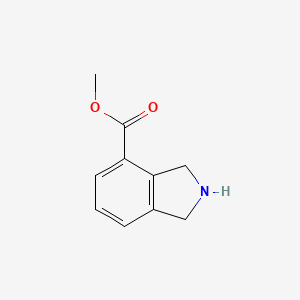
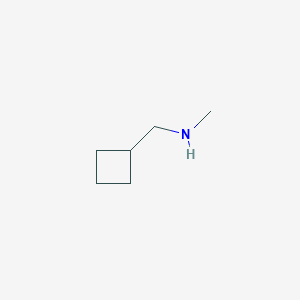
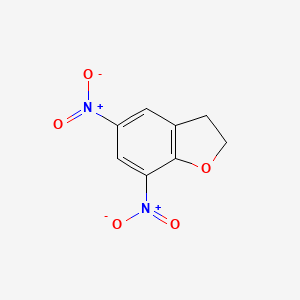
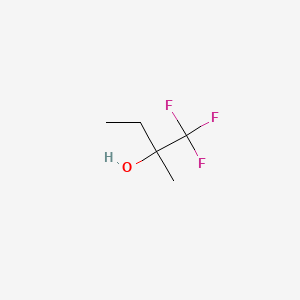
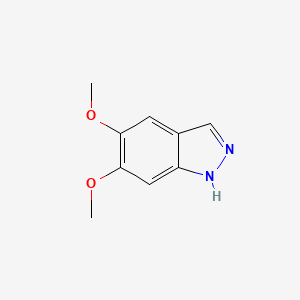
![1-[4-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B1357603.png)
